molecular formula C25H26N2O3 B3011881 N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(naphthalen-2-yloxy)acetamide CAS No. 941949-50-4

N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(naphthalen-2-yloxy)acetamide

Katalognummer: B3011881
CAS-Nummer: 941949-50-4
Molekulargewicht: 402.494
InChI-Schlüssel: XNJBWEDPZPICTQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(naphthalen-2-yloxy)acetamide is a synthetic compound characterized by a tetrahydroquinoline core substituted with an isobutyryl group at the 1-position and a naphthalen-2-yloxy acetamide moiety at the 6-position.

Eigenschaften

IUPAC Name

N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-6-yl]-2-naphthalen-2-yloxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N2O3/c1-17(2)25(29)27-13-5-8-20-14-21(10-12-23(20)27)26-24(28)16-30-22-11-9-18-6-3-4-7-19(18)15-22/h3-4,6-7,9-12,14-15,17H,5,8,13,16H2,1-2H3,(H,26,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNJBWEDPZPICTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N1CCCC2=C1C=CC(=C2)NC(=O)COC3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(naphthalen-2-yloxy)acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and comparisons with related compounds.

Chemical Structure and Properties

The compound features a tetrahydroquinoline core, which is known for its presence in various natural products and pharmaceuticals. Its molecular formula is C20H22N2O2C_{20}H_{22}N_{2}O_{2} and it possesses distinct functional groups that may contribute to its biological activity.

Anticonvulsant Activity

Research indicates that N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(naphthalen-2-yloxy)acetamide exhibits anticonvulsant properties. A study published in "Bioorganic & Medicinal Chemistry" demonstrated that derivatives of tetrahydroquinoline showed significant anticonvulsant effects in a maximal electroshock seizure (MES) model in mice. This suggests that the compound may interact with neural pathways involved in seizure activity, although further studies are needed to elucidate the precise mechanisms involved.

Kinase Inhibition

Another area of interest is the compound's potential as a kinase inhibitor. A study highlighted its moderate inhibitory activity against several kinases, including Aurora A kinase and Bruton's tyrosine kinase (BTK). These kinases are crucial in various cellular processes, including cell division and immune response. The ability of this compound to inhibit these kinases could have implications for cancer therapies and other diseases associated with dysregulated kinase activity.

Structure-Activity Relationship (SAR)

Understanding the SAR of N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(naphthalen-2-yloxy)acetamide is essential for optimizing its biological activity. The presence of specific substituents on the tetrahydroquinoline core influences its pharmacological properties:

Compound NameStructural FeaturesUnique Properties
N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxybenzamideMethoxy group on benzamideAltered reactivity and potential biological activity
N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-dimethoxybenzamideTwo methoxy groupsEnhanced solubility and modified interaction profiles
7-Nitro-1,2,3,4-tetrahydroquinolineNitro group instead of acylDifferent electronic properties affecting reactivity

This table illustrates how modifications to the compound's structure can lead to variations in biological activity and solubility.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological effects of this compound:

  • Anticonvulsant Studies : In one study involving various tetrahydroquinoline derivatives, N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(naphthalen-2-yloxy)acetamide was found to be among the most potent in reducing seizure activity in animal models.
  • Kinase Inhibition : Another research effort focused on the compound's role as a kinase inhibitor. It was observed that specific structural modifications could enhance selectivity towards certain kinases while reducing off-target effects.

Vergleich Mit ähnlichen Verbindungen

Comparative Data Tables

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Cytotoxicity (IC₅₀) Synthesis Method
Target Compound Tetrahydroquinoline Isobutyryl, naphthalen-2-yloxy Not reported Likely multi-step
N-(2-Morpholinoethyl)-2-(naphthalen-2-yloxy)acetamide Acetamide Morpholinoethyl, naphthalen-2-yloxy 3.16 µM/mL (HeLa) Not specified
7c (Triazole derivative) Triazole-linked acetamide Nitrophenyl, naphthalen-2-yloxy Not reported 1,3-Dipolar cycloaddition
N-(1-isobutyryl...-4-methoxyphenyl)acetamide Tetrahydroquinoline Isobutyryl, 4-methoxyphenyl Not reported Not specified

Table 2: Substituent Effects on Properties

Substituent Electronic Effect Lipophilicity (LogP)* Potential Impact
Naphthalen-2-yloxy Moderate π-π donor High (~3.5) Enhances cytotoxicity, membrane penetration
Morpholinoethyl Polar, H-bonding Moderate (~2.0) Improves solubility, reduces toxicity
4-Methoxyphenyl Electron-donating Moderate (~2.8) Balances solubility and activity
Isobutyryl Electron-withdrawing High (~3.2) Increases metabolic stability

*Estimated values based on analogous structures.

Research Findings and Implications

  • Cytotoxicity: The naphthalen-2-yloxy group is critical for cytotoxicity, as seen in N-(2-Morpholinoethyl)-2-(naphthalen-2-yloxy)acetamide . The target compound’s tetrahydroquinoline core may further enhance tissue targeting due to its planar aromatic system.
  • Synthetic Flexibility: Triazole-linked analogues (e.g., 7c, 7d) demonstrate the feasibility of modular synthesis, though the target compound’s synthetic route may require specialized steps for tetrahydroquinoline functionalization .
  • Metabolic Stability : The isobutyryl group in the target compound likely improves resistance to enzymatic degradation compared to nitro or methoxy groups in triazole derivatives .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.